PhD1 is primarily derived from human tissues and has been identified in various organs, including the brain, heart, and lungs. Its expression levels can vary significantly depending on tissue type and physiological conditions.
PhD1 belongs to the phosphodiesterase enzyme family, which is categorized into several classes based on their substrate specificity and tissue distribution. Specifically, PhD1 falls under the category of dual-specificity phosphodiesterases, meaning it can hydrolyze both cyclic adenosine monophosphate and cyclic guanosine monophosphate.
The synthesis of PhD1 can be achieved through recombinant DNA technology. This involves cloning the gene encoding PhD1 into an expression vector, followed by transformation into suitable host cells such as bacteria or yeast for protein production.
PhD1 has a complex three-dimensional structure characterized by its catalytic domain that binds to cyclic nucleotides. The enzyme typically exhibits a homodimeric form, with each monomer contributing to the active site.
PhD1 catalyzes the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate to their respective monophosphates. This reaction is vital for regulating intracellular signaling pathways.
PhD1 modulates cellular responses by regulating levels of cyclic nucleotides. By hydrolyzing these molecules, PhD1 decreases their availability, thus influencing downstream signaling pathways involved in various physiological functions.
PhD1 has several applications in biomedical research:
PHD1 (Prolyl Hydroxylase Domain-containing protein 1), encoded by the EGLN2 gene, is a crucial member of the Fe²⁺- and 2-oxoglutarate-dependent dioxygenase superfamily. It functions as a primary cellular oxygen sensor, utilizing molecular oxygen (O₂) as a co-substrate to catalyze the post-translational hydroxylation of specific proline residues on target proteins [5] [6]. While all three PHD isoforms (PHD1-3) contribute to hypoxia-inducible factor (HIF) regulation, PHD1 exhibits distinct characteristics:
PHD1 was first identified in 2001 through homology searches for enzymes resembling the C. elegans EGL-9 protein, a known regulator of HIF [5] [6]. Early studies characterized it as a minor contributor to HIF regulation compared to PHD2. However, seminal work in 2013 revealed its pivotal role beyond oxygen sensing:
Table 1: Key Characteristics of PHD1 Compared to Other PHD Isoforms
Feature | PHD1 (EGLN2) | PHD2 (EGLN1) | PHD3 (EGLN3) |
---|---|---|---|
Primary HIF Target | HIF-1α & HIF-2α | HIF-1α & HIF-2α | HIF-1α (Prefers Pro564) |
HIF-Independent Targets | Cep192 | Limited | Tau, Rpb1 |
Oxygen Sensitivity (Km) | ~100 µM O₂ | ~90 µM O₂ | ~230 µM O₂ |
Hypoxia-Induced Expression | No | Yes | Yes |
Tissue Specificity | Muscle, Liver, Brain | Ubiquitous | Heart, Adrenal Gland |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3